BenchChemオンラインストアへようこそ!

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Antimicrobial Thiazolidinedione MIC

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (CAS 1251922-53-8) is a synthetic thiazolidine-2,4-dione (TZD) derivative with molecular formula C9H13NO4S and molecular weight 231.27 g/mol. The compound features an N3-substituted 4-acetoxybutyl side chain, distinguishing it structurally from clinically established TZDs such as pioglitazone (cLogP ≈ 2.9–3.5) and rosiglitazone (cLogP ≈ 2.4–2.8).

Molecular Formula C9H13NO4S
Molecular Weight 231.27 g/mol
CAS No. 1251922-53-8
Cat. No. B1453204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate
CAS1251922-53-8
Molecular FormulaC9H13NO4S
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESCC(=O)OCCCCN1C(=O)CSC1=O
InChIInChI=1S/C9H13NO4S/c1-7(11)14-5-3-2-4-10-8(12)6-15-9(10)13/h2-6H2,1H3
InChIKeyQJYQNXLXCKTRBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (CAS 1251922-53-8): Core Physicochemical and Structural Identity


4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (CAS 1251922-53-8) is a synthetic thiazolidine-2,4-dione (TZD) derivative with molecular formula C9H13NO4S and molecular weight 231.27 g/mol . The compound features an N3-substituted 4-acetoxybutyl side chain, distinguishing it structurally from clinically established TZDs such as pioglitazone (cLogP ≈ 2.9–3.5) and rosiglitazone (cLogP ≈ 2.4–2.8) [1]. The TZD scaffold is recognized as a privileged structure in medicinal chemistry, historically associated with PPARγ agonism and more recently with antimicrobial, anticancer, and anti-inflammatory activities [2].

Why Generic Substitution of 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate with Alternative Thiazolidinediones Is Not Advisable


Thiazolidine-2,4-diones are not functionally interchangeable. The nature of the N3-substituent critically governs lipophilicity, target binding, metabolic stability, and off-target profile [1]. Systematic SAR studies have demonstrated that N-alkyl chain length, polarity, and terminal functionalization directly modulate antimicrobial potency (MIC ranging from >128 μg/mL to 1 μg/mL) and antidiabetic efficacy [2]. The 4-acetoxybutyl moiety in compound 1251922-53-8 imparts a cLogP of 1.03 and a TPSA of 63.68 Ų—values that place it in a distinct physicochemical space compared to the lipophilic aryl-alkyl-ether side chains of pioglitazone (cLogP 2.91; TPSA 93.6 Ų) and rosiglitazone (cLogP 2.82; TPSA 96.8 Ų). This differential lipophilicity profile predicts altered membrane permeability, tissue distribution, and metabolic handling, rendering generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (CAS 1251922-53-8)


Class-Level Antimicrobial Potential Inferred from Thiazolidine-2,4-dione SAR

While no direct antimicrobial data have been published for 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate, the thiazolidine-2,4-dione scaffold from which it is derived has demonstrated quantifiable antibacterial activity. Sena et al. (2022) reported that thiazolidine-2,4-dione derivatives 1a, 2a, and 2b exhibited MIC values of 1–32 μg/mL against multidrug-resistant S. aureus clinical isolates, with bactericidal time-to-kill up to 24 h [1]. Separately, Sucheta et al. (2018) identified TZD derivatives with MIC as low as 4.2 × 10⁻² μM/mL against S. aureus [2]. These class-level data establish a baseline expectation of antimicrobial potential for N-substituted TZD analogs, though extrapolation to compound 1251922-53-8 requires experimental confirmation.

Antimicrobial Thiazolidinedione MIC

Lipophilicity (cLogP) Differentiation from Clinically Established Thiazolidinediones

The computed octanol–water partition coefficient (cLogP) of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate is 1.03, as provided by the vendor Leyan.com . This is markedly lower than the cLogP values of the marketed TZD drugs pioglitazone (cLogP 2.91, ChemExper ) and rosiglitazone (cLogP 2.82, 0elem.com [1]). The quantified difference of approximately 1.8–1.9 log units represents a ~60–80-fold reduction in octanol–water partitioning, predicting substantially different absorption, distribution, and metabolic profiles.

Lipophilicity cLogP Drug-likeness

Polar Surface Area and Rotatable Bond Differentiation vs. Pioglitazone and Rosiglitazone

The topological polar surface area (TPSA) of 4-(2,4-dioxo-1,3-thiazolidin-3-yl)butyl acetate is 63.68 Ų with 5 rotatable bonds, as reported by Leyan.com . In comparison, pioglitazone has a TPSA of 93.6 Ų and 7 rotatable bonds [1], while rosiglitazone has a TPSA of 96.83 Ų and 7 rotatable bonds [2]. The ~30% lower TPSA of the target compound suggests enhanced passive membrane permeability, a desirable attribute for intracellular target engagement.

TPSA Rotatable bonds Drug-likeness

N3-Substitution Structural Determinant: Ester Prodrug Potential vs. Directly Active TZDs

The 4-acetoxybutyl N3-substituent contains a terminal acetate ester, a functional group absent in pioglitazone and rosiglitazone [1]. In medicinal chemistry, ester functionalities are frequently employed as prodrug moieties, susceptible to in vivo hydrolysis by esterases to liberate a hydroxyl-bearing active species [2]. This structural feature may enable the compound to serve as a prodrug intermediate, a property not shared by non-ester TZD analogs. However, no published hydrolysis or bioconversion data are available for this specific compound.

Prodrug N-alkylation Metabolic hydrolysis

Recommended Application Scenarios for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate (CAS 1251922-53-8) Based on Quantitative Evidence


Building Block for Diversity-Oriented Synthesis of N-Substituted Thiazolidinedione Libraries

The unique 4-acetoxybutyl N3-substituent provides a chemically distinct scaffold for library construction. The ester terminus offers a reactive handle for further functionalization (e.g., hydrolysis to alcohol, amidation, or transesterification), enabling systematic exploration of N3-side chain SAR . This compound's cLogP of 1.03 and TPSA of 63.68 Ų place it in a favorable drug-like property space compared to more lipophilic TZD building blocks [1].

Physicochemical Comparator in Thiazolidinedione Lead Optimization Programs

With a cLogP approximately 1.8 log units lower than pioglitazone and rosiglitazone, and a ~30% smaller TPSA, this compound serves as a valuable low-lipophilicity reference point in pharmacokinetic optimization campaigns [1]. It can help establish SAR trends for membrane permeability and metabolic stability as a function of N3-substituent polarity.

Candidate Intermediate for Ester Prodrug Design

The presence of a terminal acetate ester makes this compound a potential prodrug intermediate. Hydrolysis of the ester would yield the corresponding 4-hydroxybutyl-TZD, which may exhibit different biological activity or serve as a conjugation handle for further prodrug strategies [2]. This feature is absent in pioglitazone and rosiglitazone, offering a distinct synthetic utility.

Antimicrobial Screening Library Component with Class-Level Precedent

Although no direct antimicrobial data exist for this compound, thiazolidine-2,4-dione derivatives as a class have demonstrated MIC values of 1–32 μg/mL against MDR S. aureus [3]. Inclusion of compound 1251922-53-8 in antimicrobial screening decks is justified by scaffold-level precedent, with the caveat that its specific N3-substituent may yield divergent potency that requires empirical determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2,4-Dioxo-1,3-thiazolidin-3-yl)butyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.